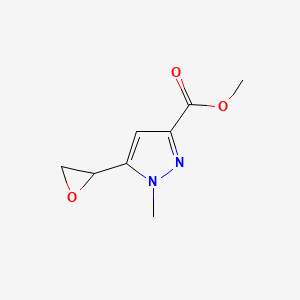

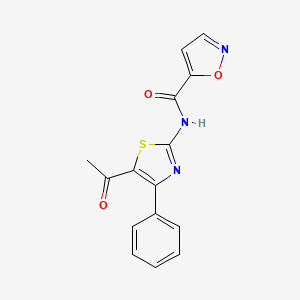

![molecular formula C23H19N3O5S B2480415 N-(4-(2-méthyl-4-oxoquinazolin-3(4H)-yl)phényl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898455-85-1](/img/structure/B2480415.png)

N-(4-(2-méthyl-4-oxoquinazolin-3(4H)-yl)phényl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticonvulsivante

Ce composé a montré un potentiel dans le traitement de l'épilepsie et d'autres troubles convulsifs. Des recherches indiquent que les dérivés de la quinazoline, tels que ce composé, peuvent agir comme anticonvulsivants en modulant l'activité des neurotransmetteurs dans le cerveau . Ces composés ont été testés dans divers modèles d'épilepsie expérimentale, démontrant des effets anticonvulsivants significatifs.

Propriétés anticancéreuses

Les dérivés de la quinazoline sont bien connus pour leurs propriétés anticancéreuses. Ce composé, en particulier, a été étudié pour sa capacité à inhiber la croissance des cellules cancéreuses. Il agit en interférant avec la division cellulaire et en induisant l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses . Cela en fait un candidat prometteur pour le développement de nouvelles thérapies contre le cancer.

Effets anti-inflammatoires

Les propriétés anti-inflammatoires de ce composé ont été explorées dans diverses études. Il a été constaté qu'il inhibait la production de cytokines pro-inflammatoires et réduisait l'inflammation dans des modèles animaux . Cela suggère des applications potentielles dans le traitement des maladies inflammatoires telles que l'arthrite et les maladies inflammatoires de l'intestin.

Activité antimicrobienne

Ce composé a démontré une activité antimicrobienne significative contre une gamme de pathogènes bactériens et fongiques . Son mécanisme d'action implique la perturbation de la membrane cellulaire des microbes, conduisant à la mort cellulaire. Cela en fait un candidat potentiel pour le développement de nouveaux antibiotiques et antifongiques.

Avantages cardiovasculaires

Des études ont indiqué que ce composé pourrait avoir des effets bénéfiques sur la santé cardiovasculaire. Il a été constaté qu'il abaissait la pression artérielle et améliorait la fonction cardiaque dans des modèles animaux. Ces effets sont censés être médiés par son action sur l'endothélium vasculaire et sa capacité à réduire le stress oxydatif.

Ces applications mettent en évidence le potentiel diversifié de la N-(4-(2-méthyl-4-oxoquinazolin-3(4H)-yl)phényl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide dans divers domaines de la recherche scientifique. Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander !

Activité anticonvulsivante Propriétés anticancéreuses Effets anti-inflammatoires Activité antimicrobienne : Effets neuroprotecteurs : Avantages cardiovasculaires

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Synthesis of Quinazoline Core: The quinazoline core can be synthesized via a series of steps beginning with the condensation of anthranilic acid with formamide. Reaction conditions often involve elevated temperatures and catalysts like acids or bases to facilitate cyclization.

Formation of the Benzodioxine Moiety: Starting from a suitable phenol derivative, the benzodioxine ring can be formed through cyclization with dihalides in the presence of base catalysts, ensuring the sulfonamide group is introduced post-ring closure.

Industrial Production Methods:

Optimization of synthetic pathways for industrial-scale production requires considering cost-effective starting materials, robust reaction conditions, and efficient purification methods. Flow chemistry and microwave-assisted synthesis can enhance yield and reduce reaction time.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes:

Oxidation: The compound can undergo oxidation reactions, primarily at the quinazoline or benzodioxine moieties, depending on the oxidizing agent.

Reduction: Possible reduction reactions could target the sulfonamide or quinazoline core.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly involving the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation catalysts.

Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products Formed:

Oxidation can yield quinazoline N-oxides or sulfonic acids.

Reduction typically gives rise to secondary amines or hydroxy derivatives.

Substitution results in halogenated or alkylated aromatic systems.

Scientific Research Applications: The compound finds broad applicability in:

Chemistry: Used as a building block in organic synthesis, aiding in the development of new molecules.

Biology: Studied for its potential activity against various biological targets, including enzymes and receptors.

Medicine: Investigated as a potential drug candidate, particularly for its quinazoline core known for anti-cancer properties.

Industry: Utilized in creating advanced materials, potentially including polymers and other specialty chemicals.

Mécanisme D'action

Molecular Targets: The quinazoline moiety often targets tyrosine kinases, which are critical in cell signaling pathways.

Pathways Involved: Inhibition of kinase activity disrupts various cell processes, including proliferation and survival, making it relevant in cancer treatment.

Comparison with Similar Compounds: N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique fusion of the quinazoline and benzodioxine structures.

Comparaison Avec Des Composés Similaires

Gefitinib: A quinazoline derivative used in cancer therapy, structurally simpler with a focus on the quinazoline moiety.

Doxazosin: Another quinazoline compound, used in treating hypertension and benign prostatic hyperplasia, lacks the benzodioxine ring.

Uniqueness: The combination of the quinazoline core with the benzodioxine and sulfonamide groups imparts unique properties, such as specific targeting of biological pathways and potential enhanced activity.

Propriétés

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-15-24-20-5-3-2-4-19(20)23(27)26(15)17-8-6-16(7-9-17)25-32(28,29)18-10-11-21-22(14-18)31-13-12-30-21/h2-11,14,25H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASZHTUPYNOGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)

![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)

![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)

![2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2480354.png)